Afatinib

Catalog No.
S547914
CAS No.
850140-72-6
M.F
C24H25ClFN5O3
M. Wt
485.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afatinib

CAS Number

850140-72-6

Product Name

Afatinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N

SMILES

Array

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide, afatinib, afatinib dimaleate, afatinib maleate, BIBW 2992, BIBW 2992 MA2, BIBW 2992MA2, BIBW-2992, BIBW-2992-MA2, BIBW-2992MA2, BIBW2992, BIBW2992 MA2, Gilotrif

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

The exact mass of the compound Afatinib is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 750691. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Afatinib (CAS 850140-72-6) is a second-generation, irreversible tyrosine kinase inhibitor characterized by its acrylamide-based Michael acceptor warhead. Unlike first-generation reversible inhibitors, Afatinib forms a permanent covalent bond with specific cysteine residues within the catalytic cleft of ErbB family receptors, specifically Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4 [1]. In procurement contexts, the free base form is typically selected for in vitro biochemical and cellular assays where organic solvent (DMSO or ethanol) stock preparation is standard, offering a highly potent, pan-ErbB benchmark with single-digit nanomolar affinity .

Substituting Afatinib with first-generation TKIs (e.g., Gefitinib, Erlotinib) fundamentally alters assay mechanics, as reversible inhibitors lack the Michael acceptor necessary for covalent target inactivation and sustained target residence time [1]. Furthermore, replacing Afatinib with third-generation covalent TKIs (e.g., Osimertinib) is inappropriate for broad-spectrum ErbB studies or uncommon mutation models; third-generation compounds are highly selective for the T790M mutation and exhibit significantly reduced potency against HER2, HER4, and atypical EGFR variants such as G719X or S768I [2]. Consequently, Afatinib remains uniquely mandatory for protocols requiring an irreversible, pan-family receptor blockade.

Covalent Target Inactivation Kinetics

Afatinib's acrylamide warhead drives an irreversible 1,4-conjugate addition with Cys797, yielding an exceptional inactivation efficiency that cannot be replicated by reversible baseline compounds like Erlotinib[1].

Evidence DimensionInactivation efficiency (kinact/Ki)
Target Compound Datakinact/Ki = 6.3–23 × 10^6 M−1s−1 (Ki = 0.093–0.16 nM)
Comparator Or BaselineErlotinib (Reversible binding only; no covalent kinact)
Quantified DifferenceIrreversible covalent adduct formation vs. transient equilibrium binding.
ConditionsCell-free biochemical kinetic assays against WT EGFR.

Essential for researchers designing assays that require sustained target inhibition or benchmarking the reactivity of novel covalent warheads.

Superior Potency Against Uncommon EGFR Mutations

In cellular models harboring uncommon EGFR mutations (e.g., G719X and S768I), Afatinib demonstrates sub-nanomolar potency, vastly outperforming third-generation mutant-selective TKIs like Osimertinib [1].

Evidence DimensionIn vitro IC50 against G719X and S768I mutant cells
Target Compound DataIC50 ~0.7 to 0.9 nM
Comparator Or BaselineOsimertinib (IC50 ~49 to 53 nM)
Quantified Difference~50-fold higher potency for Afatinib against these specific uncommon variants.
ConditionsIn vitro cell viability assays.

Dictates the selection of Afatinib over newer-generation TKIs when modeling or screening against atypical EGFR mutations.

Broad-Spectrum Pan-ErbB Inhibition

Unlike first-generation TKIs which are highly specific to EGFR, Afatinib provides a broad-spectrum blockade across the ErbB family, maintaining potent activity against HER2.

Evidence DimensionHER2 Kinase IC50
Target Compound Data14 nM
Comparator Or BaselineGefitinib / Erlotinib (IC50 > 1000 nM / clinically inactive against HER2)
Quantified DifferenceOrders of magnitude higher potency against HER2.
ConditionsCell-free in vitro kinase assays.

Crucial for procurement in studies requiring simultaneous multi-receptor suppression to overcome compensatory HER2 signaling.

Free Base Solubility and Formulation Constraints

The procurement of Afatinib free base (CAS 850140-72-6) requires distinct solvent handling compared to its dimaleate salt (CAS 850140-73-7), as the free base exhibits extremely low aqueous solubility at physiological pH[1].

Evidence DimensionAqueous vs Organic Solubility
Target Compound Data>50 mg/mL in DMSO; 0.04 mg/mL in aqueous buffer at pH > 8
Comparator Or BaselineAfatinib dimaleate salt (>50 mg/mL in aqueous buffer up to pH 6)
Quantified DifferenceFree base strictly requires organic solvent (DMSO/ethanol) stock preparation, lacking the low-pH aqueous solubility of the salt form.
ConditionsStandard laboratory solvent preparation at 25°C.

Directly impacts procurement decisions between the free base and salt forms based on the required assay buffer and in vitro delivery vehicle.

Covalent Warhead Benchmarking in Kinase Drug Discovery

Due to its well-characterized inactivation efficiency (kinact/Ki) and acrylamide Michael acceptor, Afatinib is the standard positive control for evaluating the reactivity, target residence time, and off-target cysteine labeling of novel covalent kinase inhibitors [1].

In Vitro Modeling of Atypical EGFR Mutations

Afatinib is the preferred reagent for cell-based assays investigating uncommon EGFR variants (such as G719X, S768I, and L861Q), where it maintains single-digit nanomolar potency that third-generation TKIs fail to achieve [2].

Pan-ErbB Compensatory Signaling Assays

In complex tumor models where isolated EGFR inhibition leads to rapid resistance via HER2 or HER4 bypass tracks, Afatinib is utilized to provide a simultaneous, irreversible blockade of the entire ErbB family network .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

485.1629955 Da

Monoisotopic Mass

485.1629955 Da

Heavy Atom Count

34

Appearance

Solid Powder

UNII

41UD74L59M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Afatinib is a kinase inhibitor indicated as monotherapy for the first-line treatment of (a) Epidermal Growth Factor Receptor (EGFR) TKI (tyrosine kinase inhibitor)-naive adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) whose tumours have non-resistant EGFR mutations as detected by an FDA-approved test, and (b) adult patients with locally advanced or metastatic NSCLC of squamous histology progressing on or after platinum-based chemotherapy. Recently, as of January 2018, the US FDA approved a supplemental New Drug Application for Boehringer Ingelheim's Gilotrif (afatinib) for the first line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have non-resistant epidermal growth factor receptor (EGFR) mutations as detected by an FDA-approved test. The new label includes data on three additional EGFR mutations: L861Q, G719X and S768I.
FDA Label
Giotrif as monotherapy is indicated for the treatment ofEpidermal Growth Factor Receptor (EGFR) TKI-naïve adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with activating EGFR mutation(s); locally advanced or metastatic NSCLC of squamous histology progressing on or after platinum-based chemotherapy.
Treatment of all conditions included in the category of malignant neoplasms (excluding central nervous system, haematopoietic and lymphoid tissue neoplasms), Treatment of malignant neoplasms of the central nervous system
Afatinib is a medication that targets and irreversibly inhibits the ErbB family of tyrosine kinases. This drug is FDA-approved for managing locally advanced or metastatic non-small cell lung cancer (NSCLC) associated with nonresistant epidermal growth factor receptor (EGFR) mutations. Additionally, afatinib is a second-line treatment of advanced squamous non-small cell lung cancer (NSCLC). Afatinib is also being investigated as monotherapy in patients with HER2-positive breast cancer who had progressed despite trastuzumab treatment. However, it does not yet have FDA approval for this indication.

Livertox Summary

Afatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of selected forms of metastatic non-small cell lung cancer. Afatinib is associated with transient elevations in serum aminotransferase levels during therapy and has been reported to cause clinically apparent acute liver injury and rare instances of death.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

Pharmacology

Aberrant ErbB signaling triggered by receptor mutations, and/or amplification, and/or receptor ligand overexpression contributes to the malignant phenotype [L2937]. Mutation in EGFR defines a distinct molecular subtype of lung cancer [L2937]. In non-clinical disease models with ErbB pathway deregulation, afatinib as a single agent effectively blocks ErbB receptor signaling resulting in tumor growth inhibition or tumor regression [L2937]. NSCLC tumors with common activating EGFR mutations (Del 19, L858R) and several less common EGFR mutations in exon 18 (G719X) and exon 21 (L861Q) are particularly sensitive to afatinib treatment in non-clinical and clinical settings [L2937]. Limited non-clinical and/or clinical activity was observed in NSCLC tumors with insertion mutations in exon 20 [L2937]. The acquisition of a secondary T790M mutation is a major mechanism of acquired resistance to afatinib and gene dosage of the T790M-containing allele correlates with the degree of resistance in vitro [L2937]. The T790M mutation is found in approximately 50% of patients' tumors upon disease progression on afatinib, for which T790M targeted EGFR TKIs may be considered as a next line treatment option [L2937]. Other potential mechanisms of resistance to afatinib have been suggested preclinically and MET gene amplification has been observed clinically [L2937]. At the same time, the effect of multiple doses of afatinib (50 mg once daily) on cardiac electrophysiology and the QTc interval was evaluated in an open-label, single-arm study in patients with relapsed or refractory solid tumors [FDA Label]. Ultimately, no large changes in the mean QTc interval (i.e., >20 ms) were detected in the study [FDA Label].
Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE13
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE13 - Afatini

Mechanism of Action

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

850140-72-6
439081-18-2

Absorption Distribution and Excretion

Following oral administration, time to peak plasma concentration (Tmax) is 2 to 5 hours. Maximum concentration (Cmax) and area under the concentration-time curve from time zero to infinity (AUC0-∞) values increased slightly more than dose proportional in the range of 20 to 50 mg. The geometric mean relative bioavailability of 20 mg tablets was 92% as compared to an oral solution. Additionally, systemic exposure to afatinib is decreased by 50% (Cmax) and 39% (AUC0-∞), when administered with a high-fat meal compared to administration in the fasted state. Based on population pharmacokinetic data derived from clinical trials in various tumor types, an average decrease of 26% in AUCss was observed when food was consumed within 3 hours before or 1 hour after taking afatinib.
In humans, excretion of afatinib is primarily via the feces. Following administration of an oral solution of 15 mg afatinib, 85.4% of the dose was recovered in the feces and 4.3% in urine. The parent compound afatinib accounted for 88% of the recovered dose.
The volume of distribution of afatinib recorded in healthy male volunteers is documented as 4500 L. Such a high volume of distribution in plasma suggests a potentially high tissue distribution.
The apparent total body clearance of afatinib as recorded in healthy male volunteers is documented as being a high geometric mean of 1530 mL/min.

Metabolism Metabolites

Enzyme-catalyzed metabolic reactions play a negligible role for afatinib in vivo. Covalent adducts to proteins were the major circulating metabolites of afatinib.

Wikipedia

Afatinib

Biological Half Life

Afatinib is eliminated with an effective half-life of approximately 37 hours. Thus, steady-state plasma concentrations of afatinib were achieved within 8 days of multiple dosing of afatinib resulting in an accumulation of 2.77-fold (AUC0-∞) and 2.11-fold (Cmax). In patients treated with afatinib for more than 6 months, a terminal half-life of 344 h was estimated.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
Wind S, Schnell D, Ebner T, Freiwald M, Stopfer P: Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clin Pharmacokinet. 2017 Mar;56(3):235-250. doi: 10.1007/s40262-016-0440-1. [PMID:27470518]
Stopfer P, Marzin K, Narjes H, Gansser D, Shahidi M, Uttereuther-Fischer M, Ebner T: Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. Cancer Chemother Pharmacol. 2012 Apr;69(4):1051-61. doi: 10.1007/s00280-011-1803-9. Epub 2011 Dec 27. [PMID:22200729]
Electronic Medicines Compendium: Giotrif 30 mg film-coated tablets Monograph
Boehringer Ingelheim: FDA approves new indication for Gilotrif® in EGFR mutation-positive NSCLC
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

Explore Compound Types